2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Trifluoromethyl-Substituted Pyridine Addition: The final step involves the coupling of the trifluoromethyl-substituted pyridine to the piperidine-quinazolinone intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.
Scientific Research Applications
2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biology: Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Industry: Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core provides a stable scaffold for interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyridin-2-yl)-3,4-dihydroquinazolin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one: Does not contain the pyridine ring, affecting its overall activity and applications.
2-Methyl-3-({1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a phenyl ring instead of pyridine, leading to variations in reactivity and function.
Properties
Molecular Formula |
C21H21F3N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21F3N4O/c1-14-25-17-6-3-2-5-16(17)20(29)28(14)13-15-9-11-27(12-10-15)19-8-4-7-18(26-19)21(22,23)24/h2-8,15H,9-13H2,1H3 |
InChI Key |
PMIAMDVIDAKQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
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